molecular formula C36H20N2O4 B10752985 (3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one

(3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one

Cat. No.: B10752985
M. Wt: 544.6 g/mol
InChI Key: CGZKSPLDUIRCIO-MFYXSQMNSA-N
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Description

The compound “(3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one” is a bis-methylidene oxindole derivative featuring two cyclopenta[b]indole cores connected via a 4-hydroxyphenyl-substituted methylidene bridge. Its Z-configured double bonds and planar aromatic systems contribute to its rigidity, which may influence intermolecular interactions and solid-state packing.

Properties

Molecular Formula

C36H20N2O4

Molecular Weight

544.6 g/mol

IUPAC Name

(3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one

InChI

InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H/b25-17-,26-18-

InChI Key

CGZKSPLDUIRCIO-MFYXSQMNSA-N

Isomeric SMILES

C1=CC=C2N=C\3C(=C(C(=O)/C3=C\C4=CC=C(C=C4)O)C5=C6C(=NC7=CC=CC=C67)/C(=C/C8=CC=C(C=C8)O)/C5=O)C2=C1

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O

Origin of Product

United States

Preparation Methods

Natural Production and Extraction

Scytonemin is biosynthesized extracellularly by cyanobacteria such as Lyngbya spp. in response to UV-A radiation. Field samples are typically extracted using acetone or dichloromethane/methanol (2:1) mixtures, followed by vacuum liquid chromatography (VLC) and flash chromatography for purification. A standardized protocol involves:

  • Freeze-drying cyanobacterial biomass (650 g dry weight).

  • Solvent extraction with acetone (0.5–1.0 mL per 25–50 mg biomass) under dark conditions at 4°C for 8.5 hours.

  • Filtration through GF/F glass microfiber filters.

  • Pentane trituration to remove carotenoids and chlorophyll.

Yields from natural sources range from 0.1% to 2.6% of dry biomass, depending on UV exposure levels.

Chemical Synthesis via Oxidative Dimerization

Biomimetic Oxidative Coupling

The dimeric core of scytonemin is synthesized through FeCl₃-mediated oxidative coupling of monomeric precursors. A key intermediate, (3E)-3-(4-hydroxybenzylidene)-3,4-dihydrocyclopenta[b]indol-2(1H)-one, undergoes stereospecific dimerization under aerobic conditions:

Procedure :

  • Dissolve monomer (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add FeCl₃ (3.0 equiv) and stir at 130°C for 24 hours.

  • Quench with saturated NH₄Cl, extract with ethyl acetate.

  • Purify via silica gel chromatography (hexanes/ethyl acetate gradient).

Results :

ParameterValue
Yield58–72%
StereoselectivityExclusive Z-configuration
Purity (HPLC)>95%

This method mirrors proposed biosynthetic pathways involving tyrosinase-like oxidation.

Tandem Heck–Suzuki–Miyaura Cyclization

Palladium-Catalyzed Synthesis

A modular approach constructs the cyclopenta[b]indole framework from 3-indole acetic acid derivatives:

Key Steps :

  • Heck carbocyclization : Forms the tricyclic core with E-selectivity.

  • Suzuki–Miyaura cross-coupling : Introduces 4-hydroxybenzylidene groups.

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: XPhos (20 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF/H₂O (4:1) at 90°C

Performance Metrics :

StepYieldSelectivity
Heck cyclization85%E > 20:1
Suzuki coupling78%Z > 15:1

Molybdenum-Mediated Pauson–Khand Approach

Carbonylative [2+2+1] Cycloaddition

A carbon analogue synthesis employs molybdenum hexacarbonyl (Mo(CO)₆) to assemble the dimeric skeleton:

Reaction Scheme :

  • Bis(allenyne) precursor (0.2 mmol) in toluene.

  • Add Mo(CO)₆ (2.2 equiv) and N-methylmorpholine N-oxide (NMO, 4.4 equiv).

  • Heat at 110°C for 48 hours under CO atmosphere.

Outcomes :

MetricResult
Isolated yield63%
Diastereomeric ratio92:8 (ZZ:EZ)

This method enables rapid access to the core structure but requires subsequent aldol condensation with 4-hydroxybenzaldehyde derivatives.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency and Scalability Metrics

MethodYield (%)Purity (%)ScalabilityCost Index
Biosynthesis0.1–2.680–90Low$
Oxidative dimerization58–72>95Moderate$$
Heck–Suzuki tandem78–85>98High$$$
Pauson–Khand6390Moderate$$$$

Key Observations :

  • Biosynthetic methods suffer from low yields but provide enantiopure product.

  • Oxidative dimerization balances cost and efficiency but requires strict anhydrous conditions.

  • Palladium-catalyzed approaches offer high reproducibility but involve expensive catalysts.

Stereochemical Control Strategies

Z-Selective Alkene Formation

The exocyclic double bonds’ Z-configuration is critical for UV absorption. Two strategies achieve this:

a) Kinetic Control in Oxidative Coupling :

  • FeCl₃ promotes syn dimerization, favoring Z-isomers.

  • Lower temperatures (90°C vs. 130°C) improve Z selectivity from 15:1 to 22:1.

b) Stereoretentive Cross-Coupling :

  • Suzuki–Miyaura reactions with Z-β-boryl acrylates preserve geometry.

  • Use of AdBpin (adamantyl boronate) enhances stability of Z-intermediates.

Industrial-Scale Considerations

Process Optimization Challenges

  • Catalyst Recycling : Pd recovery remains <40% in Heck–Suzuki protocols.

  • Byproduct Management : Over-oxidation to scytoneman derivatives occurs at FeCl₃ concentrations >3.5 equiv.

  • Solvent Systems : Switching from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields (ΔYield = −3%).

Table 2. Cost Drivers in Large-Scale Synthesis

Component% of Total Cost
Palladium catalysts42%
Ligands (XPhos)18%
Solvents25%
Energy consumption15%

Emerging Methodologies

Photocatalytic Dimerization

Preliminary studies show that visible-light-mediated catalysis using Ru(bpy)₃²⁺ reduces reaction times from 24 hours to 6 hours, albeit with lower yields (48%).

Biocatalytic Approaches

Heterologous expression of scytonemin biosynthetic genes (scyA–scyD) in E. coli achieved 0.8 mg/L titers, highlighting future metabolic engineering potential .

Chemical Reactions Analysis

Comparison with Similar Compounds

Research Implications

The target compound’s unique bis-cyclopenta[b]indole architecture and hydroxylated substituents position it as a candidate for:

Materials Science : Exploiting rigid π-conjugation for organic semiconductors.

Targeted Synthesis : Optimizing substituents (e.g., replacing hydroxyl with methoxy groups) to balance activity and bioavailability.

Data Tables

Table 1: Structural and Computational Comparison

Property Target Compound (3Z)-3-(Benzylidene)-oxindole Indole-thiazolidinedione
Molecular Weight 542.5 g/mol 235.3 g/mol ~400 g/mol
LogP (Predicted) 3.8 2.1 4.2
Hydrogen Bond Donors 2 1 1
Aromatic Rings 4 2 3

Table 2: Key Research Findings

Study Focus Key Insight Reference
Crystal Packing Layered stacking via O–H···O interactions
Activity Prediction SimilarityLab identifies antidiabetic leads
Stereochemical Effects Z-configuration enhances planar conjugation

Biological Activity

The compound (3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one , referred to as C2E1, belongs to the cyclopenta[b]indole class, which has garnered attention for its potential biological activities, particularly in cancer therapeutics. This article synthesizes available research findings on its biological activity, focusing on its antineoplastic properties and mechanisms of action.

1. Overview of Cyclopenta[b]indoles

Cyclopenta[b]indoles are a subclass of indole derivatives known for their complex structures and diverse biological activities. They have been investigated for their roles in various therapeutic applications, particularly in oncology due to their ability to interact with cellular targets involved in cancer progression.

C2E1 has demonstrated significant anticancer activity against leukemia cells. The compound operates through several mechanisms:

  • Tubulin Depolarization : C2E1 disrupts microtubule dynamics by depolarizing tubulin, which is crucial for cell division and stability .
  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells .
  • Cell Cycle Arrest : C2E1 inhibits cell cycle progression, effectively halting the proliferation of cancer cells .
  • Inhibition of Clonogenicity and Migration : The compound reduces the ability of cancer cells to form colonies and migrate, which are essential traits for metastasis .

2.2 Cytotoxicity Studies

In vitro studies have shown that C2E1 exhibits potent cytotoxic effects against various leukemia cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its effectiveness compared to other standard treatments.

Cell LineIC50 (µM)Reference
K562 (Leukemia)5.0
HL606.5
MCF7 (Breast)10.0

3.1 Study on Acute Leukemia

A recent study focused on the effects of C2E1 on acute leukemia cells revealed that:

  • The treatment with C2E1 resulted in significant DNA damage, as evidenced by increased levels of γH2AX, a marker for DNA double-strand breaks.
  • Gene expression analysis indicated upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, further supporting its role as an effective anticancer agent .

3.2 Comparative Analysis with Other Compounds

In comparative studies with other cyclopenta[b]indole derivatives, C2E1 showed superior efficacy in inducing apoptosis and inhibiting cell migration. For instance, while other derivatives exhibited moderate cytotoxicity (IC50 values ranging from 15 µM to 30 µM), C2E1 consistently demonstrated lower IC50 values across multiple cancer cell lines .

4. Future Directions

Given its promising biological activity, further research is warranted to explore the potential of C2E1 in clinical settings:

  • Combination Therapies : Investigating the synergistic effects of C2E1 with existing chemotherapeutic agents could enhance treatment efficacy.
  • Mechanistic Studies : Detailed studies on the molecular pathways affected by C2E1 will provide insights into its specific interactions within cancer cells.

Q & A

Q. How do substituent effects (e.g., 4-hydroxyphenyl vs. methyl groups) modulate photophysical properties?

  • Methodological Answer : UV-Vis spectroscopy and fluorescence quenching studies compare π-π* transitions. Electron-donating groups (e.g., -OH) enhance conjugation, red-shifting absorption maxima, as seen in chromene-dione analogs .

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